1-(but-2-en-1-yl)-1H-imidazol-2-amine
Description
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-[(E)-but-2-enyl]imidazol-2-amine |
InChI |
InChI=1S/C7H11N3/c1-2-3-5-10-6-4-9-7(10)8/h2-4,6H,5H2,1H3,(H2,8,9)/b3-2+ |
InChI Key |
FZXWNRKFGPVVGP-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/CN1C=CN=C1N |
Canonical SMILES |
CC=CCN1C=CN=C1N |
Origin of Product |
United States |
Preparation Methods
Alkylation of Imidazole with But-2-en-1-yl Halides
The most common and straightforward method to synthesize this compound involves the nucleophilic substitution reaction between imidazole and a but-2-en-1-yl halide (such as bromide or chloride) under basic conditions. The general procedure is as follows:
- Reactants : Imidazole and but-2-en-1-yl halide
- Conditions : The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to dissolve both reactants effectively.
- Temperature : Typically maintained at low to moderate temperatures (0–60°C) to control the reaction rate and avoid side reactions.
- Base : A mild base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used to deprotonate the imidazole nitrogen, enhancing its nucleophilicity.
- Mechanism : The nitrogen at the 1-position of imidazole attacks the electrophilic carbon of the but-2-en-1-yl halide, displacing the halide ion and forming the N-alkylated imidazole.
This method yields the desired this compound in moderate to high yields depending on reaction optimization.
Condensation and Cyclization Routes
Alternative synthetic routes may involve the condensation of α-halo ketones with 1,2-diamines under acidic catalysis (e.g., ZnCl2), followed by cyclization to form the imidazole ring substituted with the but-2-en-1-yl group. However, this approach is more complex and less commonly applied for this specific derivative.
Continuous Flow and Industrial Scale Synthesis
For industrial production, continuous flow reactors have been employed to enhance reaction efficiency, control, and scalability. These reactors allow precise control over reaction parameters such as temperature, residence time, and reagent mixing, which improves yield and purity.
- Advantages : Enhanced heat and mass transfer, safer handling of reactive intermediates, and easier scale-up.
- Purification : Post-reaction purification typically involves chromatographic techniques or recrystallization to isolate the pure compound.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Effect on Yield and Purity |
|---|---|---|
| Solvent | THF, DMF, or acetonitrile | Aprotic solvents favor nucleophilic substitution |
| Temperature | 0–60°C | Lower temperatures reduce side reactions |
| Base | K2CO3, NaH | Strong enough to deprotonate imidazole nitrogen |
| Stoichiometry | 1:1 to 1:1.2 (imidazole:halide) | Slight excess of halide can drive reaction forward |
| Reaction time | 2–24 hours | Longer time may increase conversion |
| Purification | Column chromatography, recrystallization | Essential for removing unreacted starting materials and side products |
Characterization Techniques for Confirmation
After synthesis, the compound's structure and purity are confirmed using spectroscopic and analytical methods:
- Nuclear Magnetic Resonance (NMR) Spectroscopy :
- [^1H NMR](pplx://action/followup) : Vinyl protons of the but-2-en-1-yl group appear at 5.0–5.8 ppm; imidazole ring protons resonate at 6.5–7.5 ppm.
- [^13C NMR](pplx://action/followup) : Carbon atoms of the imidazole ring show signals in the 120–140 ppm range.
- Infrared (IR) Spectroscopy :
- N–H stretching vibrations observed at 3200–3400 cm⁻¹.
- C=N stretching bands at 1600–1650 cm⁻¹ confirm the imidazole ring.
- Mass Spectrometry (MS) :
- Molecular ion peak corresponding to the protonated molecule [M+H]^+ confirms molecular weight.
- Fragmentation patterns consistent with the but-2-en-1-yl substituent and imidazole core.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents | Conditions | Yield Range | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | Imidazole + but-2-en-1-yl halide | THF/DMF, K2CO3, 0–60°C | 60–85% | Most common, straightforward synthesis |
| Condensation and cyclization | α-Halo ketones + 1,2-diamines | Acid catalysis (ZnCl2), heat | 40–70% | More complex, less common for this compound |
| Continuous flow synthesis (industrial) | Same as above, continuous flow reactor | Controlled temp & flow rate | >85% | Scalable, efficient, high purity |
Research Findings and Considerations
- The nucleophilic substitution route is favored for laboratory synthesis due to its simplicity and relatively high yield.
- Reaction conditions such as solvent choice and temperature critically influence the reaction outcome and purity.
- Continuous flow technology represents a promising advancement for industrial-scale production, offering cost-effectiveness and reproducibility.
- Spectroscopic characterization is essential for confirming the substitution pattern and ensuring the absence of impurities.
Chemical Reactions Analysis
Types of Reactions
1-(but-2-en-1-yl)-1H-imidazol-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced imidazole compounds.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, resulting in the formation of substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalyst, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include oxidized imidazole derivatives, reduced imidazole compounds, and various substituted imidazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(but-2-en-1-yl)-1H-imidazol-2-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-(but-2-en-1-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Electronic Effects
The but-2-en-1-yl substituent distinguishes this compound from other imidazol-2-amine derivatives:
- Aryl/heteroaryl substituents: Compounds like 1-(benzylideneamino)-4-phenyl-1H-imidazol-2-amine (, compound 4a) and piperazine derivatives with naphthyl groups () rely on aromatic systems for π-π stacking or hydrophobic interactions. The alkenyl group in the target compound may offer similar hydrophobicity but with reduced steric bulk compared to aryl systems.
- Alkyl chains: Derivatives with longer alkyl chains (e.g., 5-(1-(2-amino-1H-imidazol-4-yl)pentadecyl)-1H-imidazol-2-amine, ) exhibit lower synthetic yields (4–10%) and solid-state properties. The shorter, unsaturated but-2-en-1-yl group may enhance solubility or synthetic accessibility.
- Electron-withdrawing groups : Substitutions like the 4-chloro or 4-trifluoromethyl groups in TNF-α inhibitors () demonstrate the importance of electronic effects. The alkenyl group’s electron-rich nature could modulate receptor binding differently than electron-withdrawing substituents.
Antiplatelet Activity ():
- Derivatives 4a and 4p (IC50 ~ acetylsalicylic acid) highlight the role of aryl/heteroaryl substituents in collagen-induced platelet aggregation inhibition. The but-2-en-1-yl group’s planar structure may mimic aryl interactions but with altered steric effects.
5-HT6 Receptor Affinity ():
- The lead compound 9i (naphthalene-sulfonyl and indolyl substituents) reversed cognitive impairment in rats. Bulky substituents enhance selectivity, suggesting that the smaller alkenyl group in the target compound might reduce receptor specificity but improve bioavailability.
Environmental Impact ():
- Metabolites like imidacloprid-guanidine-olefin (1-[(6-chloro-3-pyridinyl)methyl]-1H-imidazol-2-amine) show soil sorption influenced by substituent polarity. The alkenyl group’s moderate hydrophobicity may position the target compound between polar metabolites (e.g., imidacloprid-urea) and highly lipophilic analogs.
Key Data Table
Q & A
Q. What are the optimal synthetic routes for 1-(but-2-en-1-yl)-1H-imidazol-2-amine, and how do reaction conditions influence yield?
The synthesis typically involves cyclization or alkylation strategies. For imidazole derivatives, a common approach is the condensation of α-halo ketones with 1,2-diamines under acidic conditions, using catalysts like ZnCl₂ . The but-2-en-1-yl group can be introduced via nucleophilic substitution or transition-metal-catalyzed coupling. Key variables include solvent polarity (e.g., DMF for high dielectric environments), temperature control (60–100°C), and stoichiometric ratios of precursors. Yield optimization often requires iterative purification via column chromatography or recrystallization .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- NMR : -NMR identifies protons on the imidazole ring (δ 6.5–7.5 ppm) and the but-2-en-1-yl chain (δ 5.0–5.8 ppm for vinyl protons). -NMR distinguishes carbons in the heterocycle (δ 120–140 ppm) .
- IR : Stretching frequencies for N-H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm the imidazole backbone .
- MS : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ for C₇H₁₀N₃⁺) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during structural elucidation?
Discrepancies may arise from tautomerism (e.g., imidazole ring protonation states) or crystal packing effects. Strategies include:
- Multi-technique validation : Cross-validate NMR/IR with single-crystal X-ray diffraction. SHELX software (e.g., SHELXL for refinement) can resolve ambiguities in bond lengths/angles .
- Computational modeling : Density Functional Theory (DFT) simulations predict spectroscopic profiles, which are compared to empirical data to identify outliers .
Q. What computational methods are recommended for predicting the compound’s reactivity and intermolecular interactions?
- DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular docking : For biological studies, simulate binding affinities to enzymes (e.g., cytochrome P450) using AutoDock Vina .
- Molecular Dynamics (MD) : Model solvation effects or membrane permeability in pharmacokinetic studies .
Q. How does this compound interact with environmental matrices, and what methodologies quantify its sorption-desorption behavior?
Sorption studies use batch equilibration techniques with soil/water systems. Key steps:
Q. What challenges arise in correlating in vitro biological activity with in vivo efficacy for this compound?
- Metabolic stability : Use liver microsome assays to identify rapid degradation by cytochrome P450 enzymes .
- Bioavailability : Measure logP (octanol-water partition coefficient) to assess membrane permeability. Derivatives with logP >2 may require formulation adjustments .
- Metabolite identification : LC-MS/MS profiles can detect active/toxic metabolites, such as hydroxylated or deaminated species .
Q. How can retrosynthetic analysis validate proposed synthesis pathways for novel derivatives?
Retrosynthetic breaks focus on:
- Disconnecting the but-2-en-1-yl group to prioritize commercially available alkenes.
- Preserving the imidazole core via stable intermediates (e.g., Boc-protected amines).
- Evaluate feasibility using databases like Reaxys to verify reported reaction conditions .
Data Contradiction Analysis
Example : Conflicting logP values from computational vs. experimental methods.
- Resolution : Validate experimentally via shake-flask assays (partitioning between octanol/water) and adjust computational parameters (e.g., solvent model in COSMO-RS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
